

developing a standard operating procedure for handling Metamfepramone

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Compound of Interest

Compound Name: Metamfepramone

Cat. No.: B092691

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Standard Operating Procedure: Metamfepramone

Application Notes and Protocols for Research Professionals

Disclaimer: **Metamfepramone** (N,N-Dimethylcathinone) is a controlled substance in many jurisdictions, including being a Schedule I substance in the United States.[1][2] All acquisition, handling, storage, and disposal must be performed in strict accordance with all applicable local, state, and federal regulations. This document is intended for informational purposes for authorized researchers only and does not constitute approval for its use.

Application Notes

Metamfepramone, also known as dimethylcathinone, is a synthetic stimulant belonging to the phenethylamine and cathinone chemical classes.[2] It has been investigated for its potential as an appetite suppressant and for the treatment of hypotension, though it has never been widely marketed for clinical use.[2][3] In a research context, **Metamfepramone** is primarily used to study the structure-activity relationships of cathinone derivatives, their effects on the central nervous system, and their metabolic pathways.[1]

Its primary mechanism of action is believed to involve increasing the levels of dopamine and norepinephrine in the central nervous system.[1] **Metamfepramone** is metabolized in the liver to produce pharmacologically active compounds, including methcathinone and N-methylpseudoephedrine.[1][2][4] This metabolic bioactivation is a critical consideration in experimental design, as the observed effects may be attributable to the parent compound, its

metabolites, or a combination thereof.[1] Studies have shown it to be approximately 1.6 times less potent than its metabolite, methcathinone.[1][2]

Chemical and Physical Properties

The fundamental properties of **Metamfepramone** and its commonly used hydrochloride salt are summarized below.

Property	Metamfepramone	Metamfepramone HCl
IUPAC Name	2-(dimethylamino)-1-phenylpropan-1-one	2-(dimethylamino)-1-phenylpropan-1-one;hydrochloride
Synonyms	Dimethylcathinone, Dimepropion, N,N-DMC	Effilone
CAS Number	15351-09-4[5][6]	10105-90-5[7]
Molecular Formula	C ₁₁ H ₁₅ NO[1][5]	C ₁₁ H ₁₅ NO • HCl[8]
Molecular Weight	177.24 g/mol [5][6]	213.70 g/mol [6][7]
Appearance	-	Crystalline solid[8]
Melting Point (°C)	-	202-204 (dl-Form)[6]
Boiling Point (°C)	126 at 13 mmHg[6]	-
UV/Vis (λ _{max})	-	250 nm[8]

Hazard Identification and Safety

Metamfepramone is a hazardous substance. The GHS classifications below are based on available safety data sheets for the hydrochloride form.[5][9]

Hazard Class	GHS Classification
Acute Toxicity (Oral)	H302: Harmful if swallowed[5][9]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin[5][9]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled[5][9]
Skin Corrosion/Irritation	H315: Causes skin irritation[9]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation[9]
Specific Target Organ Toxicity (Single)	H335: May cause respiratory irritation[9]

Required Personal Protective Equipment (PPE)

Item	Specification
Hand Protection	Chemical-resistant gloves (e.g., nitrile).
Eye Protection	Safety glasses with side-shields or goggles.
Body Protection	Laboratory coat.
Respiratory	Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required.

Handling and Storage

- Handling: Handle exclusively in a certified chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]
- Storage: Store at -20°C in a tightly sealed container in a secure, ventilated, and approved location.[8] The compound is reported to be stable for at least five years under these conditions.[8][10]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **Metamfepramone HCl**.

- Pre-Weighing: Allow the container of **Metamfepramone** HCl (FW: 213.7 g/mol) to equilibrate to room temperature before opening to prevent condensation.
- Weighing: In a chemical fume hood, accurately weigh 2.14 mg of **Metamfepramone** HCl using an analytical balance.
- Solubilization: Transfer the weighed powder to a 1 mL volumetric flask or appropriate sterile tube.
- Dissolving: Add approximately 0.8 mL of sterile dimethyl sulfoxide (DMSO) or ethanol. Vortex thoroughly until the solid is completely dissolved.
- Final Volume: Bring the final volume to 1.0 mL with the chosen solvent.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Analytical Characterization via LC-MS/MS

This protocol provides a general method for the detection of **Metamfepramone** and its major metabolites in urine, based on published methods.[\[4\]](#)[\[11\]](#)

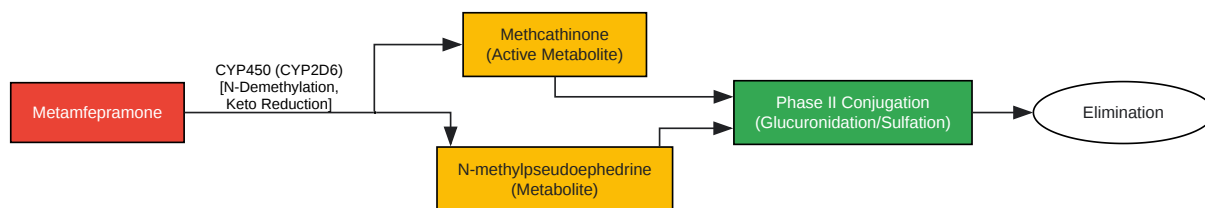
- Sample Preparation:
 - Thaw frozen urine samples at room temperature.
 - Vortex to ensure homogeneity.
 - To 100 µL of urine, add an internal standard.
 - Perform a protein precipitation step by adding 200 µL of cold acetonitrile. Vortex and centrifuge.
 - Alternatively, for cleaner samples, perform a liquid-liquid extraction with diethyl ether at an alkaline pH.[\[11\]](#)
 - Transfer the supernatant or evaporated/reconstituted organic layer to an autosampler vial.

- LC-MS/MS System: A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient from 5% to 95% B over several minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 2-5 μ L.[\[4\]](#)
- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Positive ESI.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor/product ion pairs must be optimized for **Metamfepramone**, Methcathinone, and N-methylpseudoephedrine.
- Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix. The lower limit of detection is reported to be in the range of 2-10 ng/mL.[\[4\]](#)[\[11\]](#)

Pathways and Workflows

Metabolic Pathway

Metamfepramone undergoes extensive Phase I metabolism in the liver, primarily mediated by cytochrome P450 enzymes (specifically CYP2D6).[\[1\]](#) The main reactions are N-demethylation to form the potent stimulant methcathinone and reduction of the keto group.[\[1\]](#)[\[4\]](#)

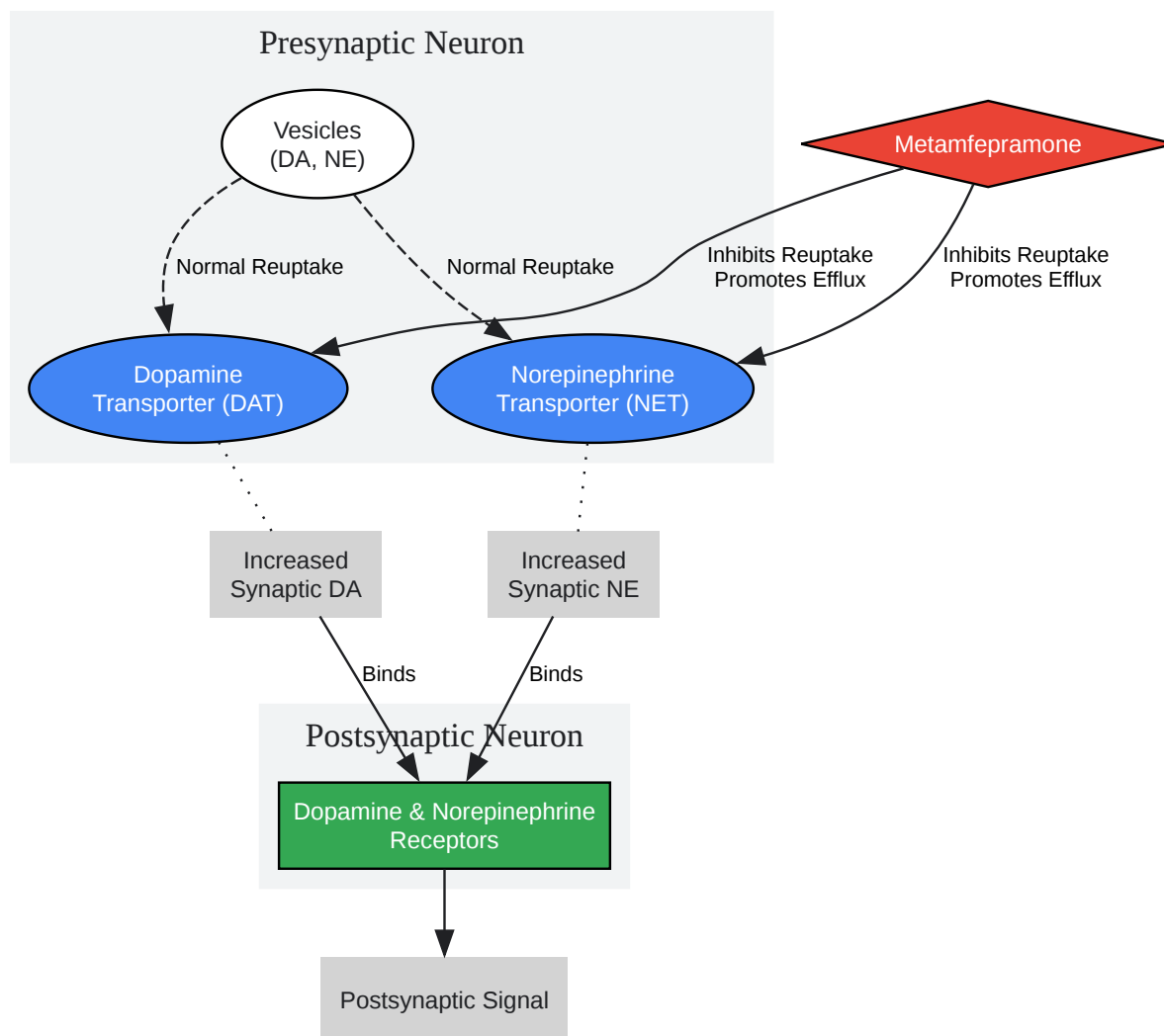


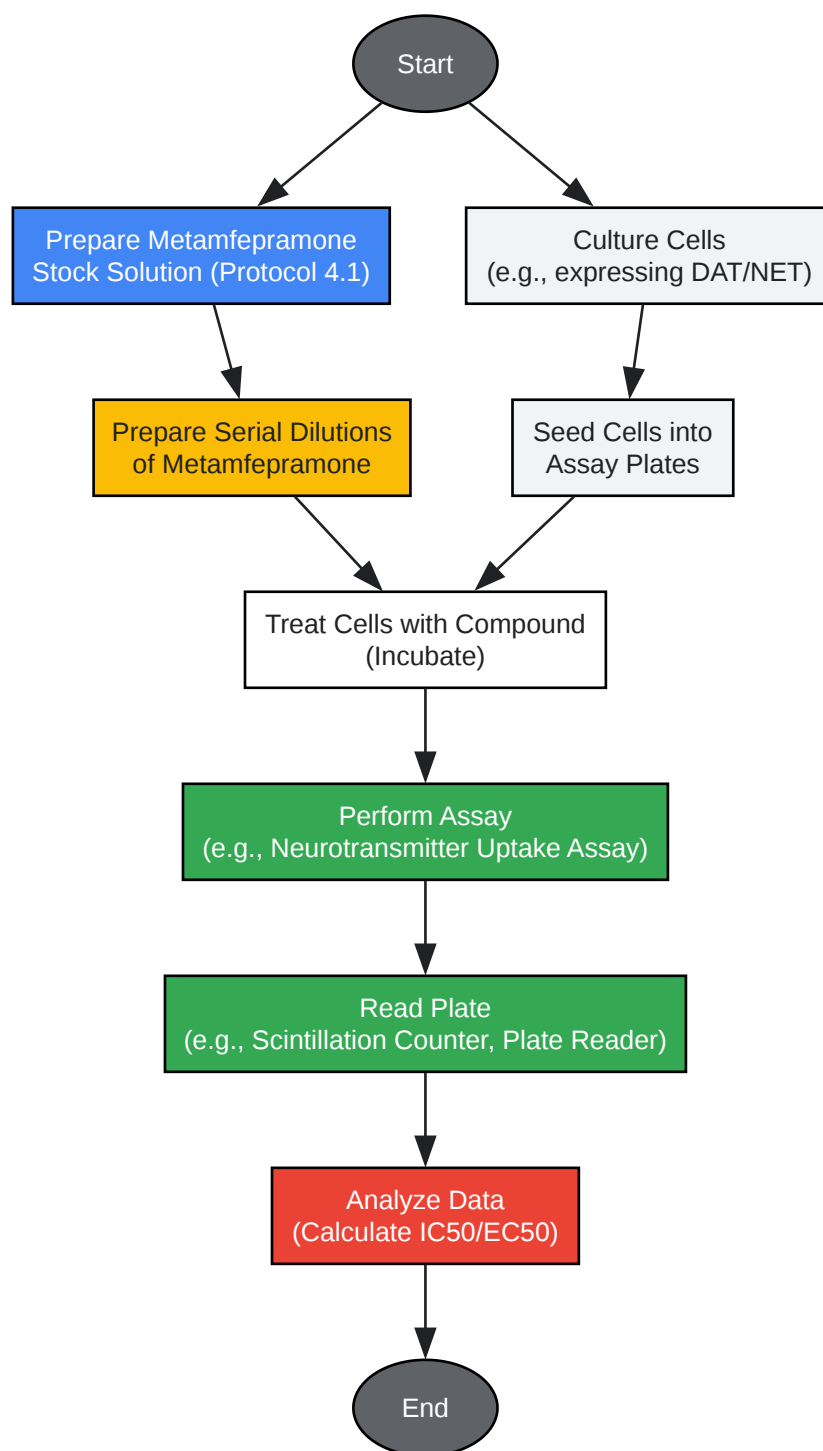
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Caption: Metabolic pathway of **Metamfepramone** in the liver.

Proposed Mechanism of Action

Synthetic cathinones like **Metamfepramone** act as central nervous system stimulants by targeting monoamine transporters.[12] They are believed to function as transporter substrates, inhibiting the reuptake and promoting the release of dopamine (DA) and norepinephrine (NE) from the presynaptic neuron into the synaptic cleft, thereby increasing neurotransmission.[1]
[12]





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